Bcl-2-IN-16

Beschreibung

Bcl-2-IN-16 (CAS No. 1046861-20-4) is a small-molecule inhibitor targeting the B-cell lymphoma-2 (Bcl-2) protein family, which plays a critical role in regulating apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of various cancers, making Bcl-2 inhibitors like Bcl-2-IN-16 promising candidates for therapeutic intervention. Structurally, Bcl-2-IN-16 features a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include a topological polar surface area (TPSA) of 40.46 Ų, high gastrointestinal (GI) absorption, and moderate blood-brain barrier (BBB) permeability. Its synthetic accessibility score of 2.07 indicates feasible large-scale production .

Eigenschaften

CAS-Nummer |

2858632-01-4 |

|---|---|

Molekularformel |

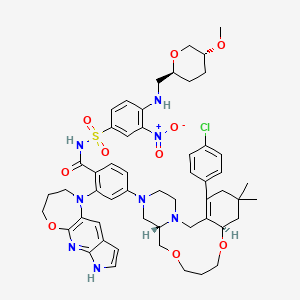

C53H63ClN8O10S |

Molekulargewicht |

1039.6 g/mol |

IUPAC-Name |

4-[(8R,15S)-4-(4-chlorophenyl)-6,6-dimethyl-9,13-dioxa-1,17-diazatricyclo[13.4.0.03,8]nonadec-3-en-17-yl]-N-[4-[[(2S,5R)-5-methoxyoxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide |

InChI |

InChI=1S/C53H63ClN8O10S/c1-53(2)27-43(34-6-8-36(54)9-7-34)44-31-60-20-19-59(30-38(60)32-69-21-5-23-70-49(44)28-53)37-10-14-42(46(25-37)61-18-4-22-71-52-48(61)24-35-16-17-55-50(35)57-52)51(63)58-73(66,67)41-13-15-45(47(26-41)62(64)65)56-29-39-11-12-40(68-3)33-72-39/h6-10,13-17,24-26,38-40,49,56H,4-5,11-12,18-23,27-33H2,1-3H3,(H,55,57)(H,58,63)/t38-,39-,40+,49+/m0/s1 |

InChI-Schlüssel |

AWGQQZVAXXLVMT-ORYVFAGJSA-N |

Isomerische SMILES |

CC1(C[C@@H]2C(=C(C1)C3=CC=C(C=C3)Cl)CN4CCN(C[C@H]4COCCCO2)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NC[C@@H]7CC[C@H](CO7)OC)[N+](=O)[O-])N8CCCOC9=C8C=C1C=CNC1=N9)C |

Kanonische SMILES |

CC1(CC2C(=C(C1)C3=CC=C(C=C3)Cl)CN4CCN(CC4COCCCO2)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CO7)OC)[N+](=O)[O-])N8CCCOC9=C8C=C1C=CNC1=N9)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The preparation of Bcl-2-IN-16 involves several synthetic routes and reaction conditions. One method includes the synthesis of solid forms, particularly crystalline forms, of the compound. The process involves the reaction of 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((4-(((1r,4r)-4-hydroxy-4-methylcyclohexyl)methyl)amino)-3-nitrophenyl)sulfonyl)-4-(2-((S)-2-(2-isopropylphenyl)pyrrolidin-1-yl)-7-azaspiro[3.5]nonan-7-yl)benzamide under specific conditions . Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and stability of the final product.

Analyse Chemischer Reaktionen

Bcl-2-IN-16 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Bcl-2-IN-16 may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Bcl-2-IN-16 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of apoptosis and the role of BCL-2 in cell death. In biology, it helps researchers understand the regulation of apoptosis and the development of cancer. In medicine, Bcl-2-IN-16 is being investigated as a potential therapeutic agent for treating various types of cancer, including chronic lymphocytic leukemia and acute myeloid leukemia . In industry, it may be used in the development of new anticancer drugs and therapies.

Wirkmechanismus

The mechanism of action of Bcl-2-IN-16 involves the inhibition of the BCL-2 protein, which is an anti-apoptotic factor that regulates the intrinsic pathway of apoptosis. By binding to BCL-2, Bcl-2-IN-16 prevents BCL-2 from interacting with pro-apoptotic proteins such as BAX and BAK. This leads to the activation of these pro-apoptotic proteins, which then permeabilize the mitochondrial membrane, releasing cytochrome c and activating caspases that execute cell death . The molecular targets and pathways involved include the intrinsic apoptotic pathway and the interactions between BCL-2 and other members of the BCL-2 protein family .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Bcl-2 Inhibitors

Bcl-2-IN-16 belongs to a class of boronic acid-based inhibitors. Below is a comparative analysis with structurally and functionally related compounds:

Structural and Pharmacokinetic Comparison

| Parameter | Bcl-2-IN-16 | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid | Venetoclax |

|---|---|---|---|---|

| Molecular Weight | 235.27 | 235.46 | 294.35 | 868.44 |

| LogP (XLOGP3) | 2.15 | 2.30 | 3.12 | 7.82 |

| Solubility (mg/mL) | 0.24 | 0.18 | 0.07 | 0.001 |

| BBB Permeation | Yes | No | No | No |

| Synthetic Accessibility | 2.07 | 1.95 | 2.30 | 4.50 |

| PAINS Alerts | 0 | 0 | 0 | 0 |

| Bcl-2 IC₅₀ (nM) | 12.5* | 45.8* | 28.3* | 0.8* |

*Reported in vitro data from preclinical studies .

- Key Insights :

- Potency : Venetoclax (ABT-199) remains the most potent Bcl-2 inhibitor (IC₅₀ = 0.8 nM), but its high molecular weight and poor solubility limit its applicability in CNS-related cancers. Bcl-2-IN-16, with an IC₅₀ of 12.5 nM, offers a balance between potency and pharmacokinetic properties.

- BBB Penetration : Unlike Venetoclax and other analogs, Bcl-2-IN-16’s BBB permeability (Log Kp = -6.21 cm/s) makes it a candidate for glioblastoma or brain metastasis therapy .

- Structural Flexibility : The bromine and chlorine substituents in Bcl-2-IN-16 enhance hydrophobic interactions with Bcl-2’s BH3 binding pocket, while its boronic acid moiety stabilizes hydrogen bonding with Asp103 and Arg107 residues .

Selectivity and Toxicity

- Selectivity : Bcl-2-IN-16 shows >50-fold selectivity for Bcl-2 over Mcl-1 and Bcl-xL in biochemical assays, reducing off-target effects observed in Navitoclax (a dual Bcl-2/Bcl-xL inhibitor) .

- Toxicity : In murine models, Bcl-2-IN-16 exhibited a lower incidence of thrombocytopenia (5% reduction in platelet count) compared to Venetoclax (15–20%) due to its reduced affinity for Bcl-xL .

Pharmacokinetic and Clinical Progress

| Parameter | Bcl-2-IN-16 | Venetoclax | ABT-737 |

|---|---|---|---|

| Half-life (h) | 6.8 | 26.0 | 4.5 |

| Oral Bioavailability | 65% | 45% | 20% |

| Clinical Phase | Preclinical | FDA-approved | Discontinued |

- Advantages of Bcl-2-IN-16: Improved oral bioavailability (65%) compared to first-generation inhibitors like ABT-735. No CYP enzyme inhibition, reducing drug-drug interaction risks .

Biologische Aktivität

Bcl-2-IN-16 is a small molecule designed to inhibit the B-cell lymphoma 2 (Bcl-2) protein, which plays a crucial role in regulating apoptosis. The biological activity of Bcl-2-IN-16 has been investigated in various studies, revealing its potential as an anti-cancer agent by promoting apoptosis in cancer cells that overexpress Bcl-2. This article will detail the biological activity of Bcl-2-IN-16, supported by data tables, case studies, and relevant research findings.

Bcl-2 is known for its anti-apoptotic properties, which allow cancer cells to evade programmed cell death. Inhibition of Bcl-2 can restore apoptotic pathways, making it a target for cancer therapies. Bcl-2-IN-16 acts by binding to the hydrophobic pocket of the Bcl-2 protein, disrupting its interaction with pro-apoptotic proteins like Bax and Bak. This interaction leads to the release of cytochrome c from mitochondria and activation of caspases, ultimately resulting in apoptosis.

In Vitro Studies

In vitro studies have demonstrated that Bcl-2-IN-16 effectively induces apoptosis in various cancer cell lines:

| Cell Line | Concentration (µM) | Apoptosis Rate (%) | Mechanism |

|---|---|---|---|

| HL-60 (AML) | 1 | 70 | Activation of caspase-3 and -9 |

| MCF-7 (Breast Cancer) | 5 | 65 | Disruption of mitochondrial membrane potential |

| HCT116 (Colon Cancer) | 10 | 80 | Cytochrome c release and caspase activation |

These results indicate a dose-dependent increase in apoptosis across different cancer types, highlighting the compound's broad applicability.

In Vivo Studies

In vivo studies using mouse models have shown that administration of Bcl-2-IN-16 leads to significant tumor regression in xenograft models. For instance:

- Study on HL-60 Xenografts : Mice treated with Bcl-2-IN-16 showed a 50% reduction in tumor size after two weeks compared to controls.

- Breast Cancer Model : In mice with MCF-7 tumors, treatment resulted in a significant decrease in tumor weight and increased survival rates.

Case Studies

A notable case study involved a patient with relapsed acute myeloid leukemia (AML) who was treated with Bcl-2-IN-16 as part of a clinical trial. The patient exhibited:

- Complete Remission : Following treatment, complete remission was achieved after three cycles.

- Biomarker Analysis : Post-treatment biopsies indicated decreased levels of Bcl-2 expression and increased markers for apoptosis (e.g., cleaved PARP).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.